2-(Bromomethyl)naphthalene-1-carboxylic acid
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Overview
Description
2-(Bromomethyl)naphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H9BrO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromomethyl group attached to the second carbon of the naphthalene ring and a carboxylic acid group attached to the first carbon. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)naphthalene-1-carboxylic acid typically involves the bromination of naphthalene derivatives. One common method is the bromination of 2-methylnaphthalene followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The purification process typically involves recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)naphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild conditions with the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
2-(Bromomethyl)naphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of medicinal compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)naphthalene-1-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)naphthalene-1-carboxylic acid
- 2-(Iodomethyl)naphthalene-1-carboxylic acid
- 2-(Methyl)naphthalene-1-carboxylic acid
Uniqueness
2-(Bromomethyl)naphthalene-1-carboxylic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H9BrO2 |
---|---|
Molecular Weight |
265.10 g/mol |
IUPAC Name |
2-(bromomethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H9BrO2/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-6H,7H2,(H,14,15) |
InChI Key |
UONNVVSNNFWCMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)CBr |
Origin of Product |
United States |
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